molecular formula C9H7NO B015419 1H-indole-6-carbaldehyde CAS No. 1196-70-9

1H-indole-6-carbaldehyde

Cat. No.: B015419
CAS No.: 1196-70-9
M. Wt: 145.16 g/mol
InChI Key: VSPBWOAEHQDXRD-UHFFFAOYSA-N
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Description

1H-indole-6-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C9H7NO and its molecular weight is 145.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Catalysis in Chemical Reactions : It serves as an efficient catalyst in the Suzuki-Miyaura coupling, a pivotal chemical reaction used in organic synthesis (Singh, Saleem, Pal, & Singh, 2017).

  • Fluorescent Sensing : This compound acts as a selective turn-on fluorescent sensor for hydrogen sulfate ion in methanol, indicating its utility in chemical detection and analysis (Wan, Yang, Lin, Chang, & Wu, 2014).

  • Pharmaceutical Research and Drug Development : It's investigated for its potential role in drug development, particularly in ligand-protein interactions and drug similarities (Fatima et al., 2022).

  • Synthesis of Indole Derivatives : 1H-indole-6-carbaldehyde is a versatile building block for synthesizing various indole derivatives, including novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).

  • Baeyer-Villiger Rearrangement : Used in the synthesis of 1,2-dihydro-3H-indol-3-ones and 1,2-dihydro-2H-indol-2-ones, showcasing its significance in organic chemistry transformations (Bourlot, Desarbre, & Mérour, 1994).

  • Biological Activities : Exhibits activity as 12- and 15-lipoxygenase inhibitors and has anti-tumor, antimicrobial, and anti-inflammatory properties (Madan, 2020). It also inhibits tyrosinase activity and melanin production in melanoma cells (Shimizu et al., 2003).

  • Antimicrobial Activities : Demonstrates in vitro antimicrobial activities against various bacteria like S.aureus, E.coli, B.subtilis, and S.typhi (Suryawanshi et al., 2023).

  • Synthetic Utility in Organic Chemistry : It is used in the preparation of indole-2-carbaldehydes, an important intermediate in organic synthesis, and has applications in large-scale synthesis (Kothandaraman, Lauw, & Chan, 2013).

  • Marine Natural Products : Identified as an indole alkaloid isolated from the marine sponge Smenospongia sp., indicating its natural occurrence and potential for drug discovery (McKay, Carroll, Quinn, & Hooper, 2002).

  • Anticancer Research : Certain synthesized indole derivatives show antiproliferative potency towards human breast cancer and normal murine fibroblast cell lines (Fawzy et al., 2018).

Properties

IUPAC Name

1H-indole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPBWOAEHQDXRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00378458
Record name 1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1196-70-9
Record name 1H-indole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00378458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole-6-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Manganese dioxide (240 g) was added to a mechanically stirred solution of 6-hydroxymethylindole (40.7 g) in methylene chloride (1.6 liter). The mixture was stirred for 18 hr, filtered through a pad of diatomaceous earth, the filter cake washed with methylene chloride and chloroform, and the filtrate evaporated to give 6-formylindole (30.55 g) as a yellow solid. The filter cake was washed with tetrahydrofuran and the washings evaporated to give a further crop of 6-formylindole (2.35 g, 82% combined yield); partial NMR (250 MHz, DMSO-d6): 6.58(m, 1H, H3 -indole), 10.00(s, 1H, CHO), 11.71(br s, 1H, NH).
Quantity
40.7 g
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reactant
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1.6 L
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240 g
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Synthesis routes and methods II

Procedure details

To a solution of 6-cyanoindole (15.0 g) and sodium hypophosphite (90 g) in water (326 mL), acetic acid (326 mL), and pyridine (652 mL) was added Raney Nickel catalyst and the mixture stirred at 45° C. for 45 minutes. The mixture was filtered through Celite and the filtrate extracted with ethyl acetate (3×500 mL). The extracts were dried over sodium sulfate, filtered, and the filtrate concentrated under reduced pressure. The residue was crystallized from a mixture of dichloromethane and hexanes to provide 13.6 g (89%) of the title compound.
Quantity
15 g
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reactant
Reaction Step One
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90 g
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reactant
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652 mL
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reactant
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326 mL
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solvent
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326 mL
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solvent
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0 (± 1) mol
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Reaction Step One
Yield
89%

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

To a solution of 6-hydroxymethyl indole (4.9 g, 33.3 mmol) in dry dichloromethane (200 ml) was added a solution of pyridinium dichromate (15.97 g, 42.5 mmol) in dry dichloromethane (100 ml) and the suspension stirred at room temperature for 5 hours. The suspension was diluted with diethyl ether and filtered through a pad of silica to give an orange solution, which was evaporated in vacuo. The crude solid was purified by flash chromatography on silica, eluting with 50% diethyl ether in hexane, to yield a pale orange solid. Recrystallisation from diethyl ether/40°-60° C. petrol gave a pale orange crystalline solid, m.p. 126°-128° C.
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
15.97 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
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100 mL
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solvent
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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